1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1936547-34-0
VCID: VC2978909
InChI: InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3
SMILES: CC(=O)C1=CNC2=C(C=CC(=C12)F)Br
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone

CAS No.: 1936547-34-0

Cat. No.: VC2978909

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone - 1936547-34-0

Specification

CAS No. 1936547-34-0
Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
IUPAC Name 1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3
Standard InChI Key XLZPSUYDRDBUCH-UHFFFAOYSA-N
SMILES CC(=O)C1=CNC2=C(C=CC(=C12)F)Br
Canonical SMILES CC(=O)C1=CNC2=C(C=CC(=C12)F)Br

Introduction

Chemical and Physical Properties

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is an indole derivative with bromine and fluorine substituents strategically positioned on the indole ring system, which significantly influences its chemical reactivity and potential biological interactions. The compound is identified by its unique chemical identifier and structural characteristics as detailed below:

Basic Chemical Information

PropertyValue
Chemical Name1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
CAS Number1936547-34-0
Molecular FormulaC₁₀H₇BrFNO
Molecular Weight256.07 g/mol
IUPAC Name1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone

The compound features a bicyclic indole core structure with a bromine atom at the 7-position, a fluorine atom at the 4-position, and an ethanone (acetyl) group at the 3-position. This specific substitution pattern creates a unique electronic distribution and reactivity profile that distinguishes it from other indole derivatives.

Structural Characteristics

The structural features of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone significantly influence its chemical behavior and potential biological activities. The indole core consists of a benzene ring fused to a pyrrole ring, providing an electron-rich system that can engage in various molecular interactions. The presence of both bromine and fluorine atoms introduces electron-withdrawing effects that alter the electron density distribution across the molecule.

Key Structural Elements

  • Indole Core: The nitrogen-containing heterocyclic system serves as the foundation of the molecule's structure

  • Bromine at C-7: Increases lipophilicity and can serve as a site for further functionalization

  • Fluorine at C-4: Enhances metabolic stability and alters electronic properties

  • Acetyl Group at C-3: Provides carbonyl functionality for potential hydrogen bonding and reactivity

The combination of these structural elements creates a molecule with distinct properties that may be advantageous for specific applications in medicinal chemistry and materials science.

Analogous Compounds and Structure Comparison

Understanding the relationship between 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone and structurally similar compounds provides valuable insights into its potential properties and applications.

Biological Activity and Applications

While specific biological data for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is limited in the available literature, insights can be drawn from studies on structurally related indole derivatives.

Pharmaceutical and Chemical Applications

Pharmaceutical Research

The indole ring structure of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone enables it to interact with various molecular targets, such as receptors and enzymes. The bromine and fluorine substitutions enhance its binding affinity and selectivity, potentially influencing biological pathways and leading to therapeutic effects. Indole derivatives, in general, are promising scaffolds for drug discovery.

Studies on similar compounds have led to the development of antimalarial agents with reduced toxicity. For example, researchers have optimized indolyl-3-ethanone derivatives to create compounds that are non-hemolytic to uninfected red blood cells while maintaining potent activity against Plasmodium falciparum .

Chemical Synthesis Applications

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone can serve as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems. The presence of the acetyl group provides a reactive site for various transformations, including:

  • Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles.

  • Beckmann Rearrangement: Oximes derived from related indolyl ethanones have been reported to undergo Beckmann rearrangement to form acetamides .

  • Heterocycle Formation: The acetyl group can be utilized for the construction of additional heterocyclic rings.

Analytical Characterization

Comprehensive characterization of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone requires various analytical techniques. Based on characterization data from similar compounds, the following spectroscopic features might be expected:

Mass Spectrometry

Mass spectrometric analysis would likely reveal a molecular ion peak consistent with the molecular weight of 256.07 g/mol, with characteristic isotopic patterns due to the presence of bromine. Fragmentation patterns might include loss of the acetyl group and cleavage at various positions of the indole ring system .

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